3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c15-12-8-9-16(14(12)17)13-7-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,12-13H,3,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHGFUZAQEWPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3CCC(C3=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Strategy
Bromination at the 3-position of the pyrrolidin-2-one ring is a critical step. This typically involves selective electrophilic bromination using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. The presence of electron-withdrawing groups on the pyrrolidinone ring can influence regioselectivity and yield.
- Oxidative Bromination: One reported approach in related systems uses potassium persulfate as an oxidizing agent in the presence of an acid catalyst to facilitate bromination. This method has been demonstrated in the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, where potassium persulfate (1.3 to 1.7 equivalents) in acetonitrile with sulfuric acid catalysis yielded the brominated product in 75-80% yield. Although this example is for a different heterocyclic system, the oxidative bromination principle is applicable to pyrrolidinone derivatives, especially when aiming for regioselective bromination.
Coupling with 1,2,3,4-Tetrahydronaphthalen-1-yl Moiety
The attachment of the tetrahydronaphthalene group at the nitrogen of the pyrrolidin-2-one ring is typically achieved through nucleophilic substitution or amide bond formation strategies.
N-Alkylation: The nitrogen atom of pyrrolidin-2-one can be alkylated with a suitable tetrahydronaphthalen-1-yl halide or tosylate derivative under basic conditions. This reaction is usually performed in polar aprotic solvents like DMF or DMSO, with bases such as sodium hydride or potassium carbonate to deprotonate the nitrogen and facilitate nucleophilic attack.
Linker Moiety Considerations: In patent EP 3 689 868 B1, compounds structurally related to 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one were prepared by coupling tetrahydronaphthalene moieties via linker groups (L), which can be a bond or a linker moiety coupling the tetrahydronaphthalene and the core heterocycle. The versatility in substitution patterns (e.g., hydroxyl, halogen, alkoxy) on the tetrahydronaphthalene ring allows for fine-tuning of the coupling step and final compound properties.
General Synthetic Route Outline
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyrrolidin-2-one synthesis | Cyclization of γ-amino acids or lactam formation | Starting point for pyrrolidinone ring |
| 2 | Bromination at C-3 | NBS or Br2, or oxidative bromination with K2S2O8/H2SO4 | Regioselective bromination at the 3-position |
| 3 | Preparation of tetrahydronaphthalen-1-yl halide | Halogenation of tetrahydronaphthalene derivatives | Typically bromide or chloride leaving group |
| 4 | N-Alkylation | Base (NaH, K2CO3), polar aprotic solvent (DMF, DMSO) | Coupling tetrahydronaphthalenyl group to N |
| 5 | Purification | Chromatography, recrystallization | To isolate pure this compound |
Research Findings and Optimization
Yield and Selectivity: Bromination yields depend heavily on the choice of brominating agent and reaction conditions. Oxidative bromination using potassium persulfate in acidic acetonitrile systems offers good yields (75-80%) and high regioselectivity in related heterocyclic systems, suggesting its suitability for pyrrolidinone derivatives as well.
Reaction Conditions: Mild temperatures and controlled addition of brominating agents prevent over-bromination or side reactions. The use of acid catalysts can promote electrophilic bromination but requires balancing to avoid decomposition.
Stereochemical Integrity: The tetrahydronaphthalene moiety contains chiral centers; thus, coupling methods must preserve stereochemistry. Using mild bases and avoiding harsh conditions during N-alkylation is critical.
Functional Group Tolerance: Substitutions on the tetrahydronaphthalene ring (e.g., hydroxyl, alkoxy) can influence coupling efficiency. Protective group strategies may be employed to prevent side reactions during bromination or alkylation steps.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Brominating Agent | NBS, Br2, or K2S2O8 (potassium persulfate) |
| Solvent for Bromination | Acetonitrile (oxidative), or inert solvents (e.g., CCl4) |
| Catalyst | Sulfuric acid (for oxidative bromination) |
| Base for N-Alkylation | Sodium hydride, potassium carbonate |
| Solvent for N-Alkylation | DMF, DMSO |
| Temperature Range | 0–40°C for bromination; room temperature to 60°C for alkylation |
| Yield Range | 70–80% (for bromination step in related systems) |
| Purification | Chromatography, recrystallization |
This detailed overview of the preparation methods for this compound integrates data from patent literature and related heterocyclic synthesis research. The key steps involve regioselective bromination of the pyrrolidinone ring and subsequent coupling with the tetrahydronaphthalene moiety under carefully optimized conditions to ensure high yield and stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one without the bromine atom
Substitution: Hydroxylated or aminated derivatives of the compound
Scientific Research Applications
3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in these interactions, influencing the compound's reactivity and binding affinity.
Molecular Targets and Pathways:
Enzymes: The compound may interact with enzymes involved in various metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Lactams and Pyrrolidinone Derivatives
3-Bromo-1-(2-Fluorophenyl)Pyridin-2(1H)-One
- Molecular formula: C₁₁H₇BrFNO
- Molecular weight : 268.08 g/mol
- Key differences : Replaces the tetralin group with a 2-fluorophenyl substituent and features a pyridin-2-one core instead of pyrrolidin-2-one.
- The fluorine atom introduces electronegativity, altering electronic properties compared to the tetralin system .
4-Bromo-2-(4'-Chlorophenyl)-1,5-Dimethyl-1,2-Dihydro-3H-Pyrazol-3-One
- Molecular formula : C₁₂H₁₁BrClN₂O
- Molecular weight : 329.59 g/mol
- Key differences : Pyrazolone core with bromine at the 4-position and a 4-chlorophenyl group.
- Applications : Used in agrochemical synthesis. The pyrazolone ring exhibits distinct tautomeric behavior, differing from the lactam’s rigidity. Bromine here may stabilize intermediates in heterocyclic rearrangements .
Tetralin-Containing Analogues
3-(Prop-2-En-1-yl)-1-{[(1E)-1,2,3,4-Tetrahydronaphthalen-1-ylidene]Amino}Thiourea
- Molecular formula : C₁₄H₁₅N₃S
- Structural insights : Features a tetralin-derived imine linked to a thiourea group. The dihedral angle between the tetralin and thiourea moieties is 8.45°, indicating near-planar conformation. Weak N–H∙∙∙S hydrogen bonding forms C(4) chains in the crystal lattice .
- Contrast : Unlike the brominated lactam, this compound lacks electrophilic bromine but includes a reactive thiourea group for hydrogen bonding and metal coordination.
Data Tables
Table 1: Structural and Physical Properties
Research Implications and Gaps
- Structural Analysis : The target compound’s puckering dynamics (cf. Cremer-Pople coordinates ) and crystal packing remain unstudied, unlike its thiourea analogue .
- Synthetic Utility: Bromine’s position on the lactam ring may favor regioselective reactions, but empirical data are lacking compared to pyridinone derivatives .
- Safety Protocols : Further toxicological profiling is needed for brominated lactams, given regulatory discontinuations .
Biological Activity
3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 308.219 g/mol. The compound consists of a bromine atom attached to a pyrrolidinone framework that incorporates a tetrahydronaphthalene moiety. This structure is significant for its biological interactions and reactivity.
The biological activity of this compound involves several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, potentially influencing their activity.
- Receptor Binding : It can bind to specific receptors, modulating their function and affecting cellular signaling processes.
- Reactive Species Formation : The presence of the bromine atom allows for the formation of reactive species that can engage in further chemical reactions within biological systems.
Anticancer Activity
Research has indicated that derivatives of pyrrolidinones exhibit significant anticancer properties. For instance:
- Case Study : A study evaluated the cytotoxic effects of various pyrrolidinone derivatives on cancer cell lines. The results showed that compounds with similar structural features to this compound demonstrated notable growth inhibition against several cancer types .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated:
- Research Findings : A series of studies assessed the antibacterial effects of brominated compounds. It was found that the presence of bromine significantly enhanced the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Activity Implication |
|---|---|
| Bromine Substituent | Enhances reactivity and potential binding affinity |
| Tetrahydronaphthalene Moiety | Contributes to hydrophobic interactions with biological targets |
Synthesis and Derivatives
The synthesis of this compound typically involves bromination reactions under controlled conditions. Variations in synthesis routes can lead to different derivatives with altered biological profiles:
Synthetic Pathways
- Bromination Reaction : Utilizing bromine (Br2) in an appropriate solvent (e.g., dichloromethane) under controlled temperature.
- Substitution Reactions : Further modifications can yield hydroxylated or aminated derivatives that may exhibit distinct biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one, and what key reaction conditions are involved?
- Methodological Answer : The synthesis typically involves bromination of biphenyl precursors followed by cyclization to form the pyrrolidin-2-one moiety. Critical steps include controlling stoichiometry during bromination (e.g., using Br₂ or N-bromosuccinimide) and optimizing reaction temperatures (e.g., 80–110°C) to prevent side reactions. Purification via recrystallization or column chromatography is essential to achieve high purity (>95%) . Multi-step protocols may require intermediates characterized by NMR or LC-MS to confirm structural integrity before proceeding .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software is typically used for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed using instruments like the Bruker D8 VENTURE with CuKα radiation (λ = 1.54178 Å). Data collection involves ω-scans at low temperatures (e.g., 150 K) to minimize thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are standard for solving and refining crystal structures. Hydrogen atoms are often located via difference Fourier maps, and anisotropic displacement parameters are refined for non-H atoms .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data when determining space group and unit cell parameters of brominated tetrahydronaphthalene derivatives?
- Methodological Answer : Discrepancies in space group assignment (e.g., monoclinic vs. triclinic systems) can arise from subtle differences in molecular packing or twinning. To resolve this:
- Perform a comprehensive analysis of systematic absences using programs like PLATON.
- Validate results via R-factor comparisons across possible space groups.
- Use twin refinement in SHELXL for overlapping diffraction patterns. For example, a compound with a triclinic system (α = 98.143°, β = 92.744°, γ = 100.944°) may require iterative refinement to distinguish from monoclinic analogs .
Q. What methodological approaches are recommended for optimizing regioselectivity in bromination steps during synthesis?
- Methodological Answer : Regioselectivity in bromination can be controlled by:
- Substrate pre-functionalization : Electron-withdrawing groups (e.g., carbonyls) direct bromination to meta/para positions.
- Catalytic systems : Use Lewis acids like FeBr₃ to stabilize transition states favoring specific regiochemistry.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack on aromatic rings.
Post-reaction analysis via HPLC or GC-MS identifies by-products (e.g., di-brominated isomers), guiding iterative optimization .
Q. How can researchers analyze weak intermolecular interactions (e.g., N–H···S hydrogen bonds) in crystalline states, and what implications do these have for material properties?
- Methodological Answer : Weak interactions are identified using Hirshfeld surface analysis (CrystalExplorer) and quantified via distance-angle criteria (e.g., N–H···S distances < 3.5 Å). For example, C(4) chain formation via N–H···S bonds along the [010] axis (as observed in related thiourea analogs) influences crystal packing and stability. These interactions can be correlated with thermal stability (TGA) or solubility profiles .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting spectroscopic data (e.g., NMR shifts) for intermediates in multi-step syntheses?
- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) for NMR.
- 2D NMR techniques : HSQC and HMBC resolve overlapping signals by correlating ¹H-¹³C couplings.
- Spiking experiments : Add authentic samples to confirm peak assignments. For instance, unexpected doublets in ¹H NMR may indicate diastereomeric impurities requiring chiral HPLC separation .
Application-Oriented Questions
Q. What role does the bromine substituent play in modulating the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The C–Br bond serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations include:
- Catalyst selection : Pd(PPh₃)₄ for aryl bromides, XPhos ligands for hindered substrates.
- Leaving group stability : Bromine’s moderate electronegativity balances reactivity and stability, reducing side reactions like hydrolysis.
Post-coupling products are characterized via HRMS and X-ray diffraction to confirm structural fidelity .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
